molecular formula C17H17N3O2 B5606717 ethyl 7-methyl-2-(4-methylphenyl)pyrazolo[1,5-a]pyrimidine-6-carboxylate

ethyl 7-methyl-2-(4-methylphenyl)pyrazolo[1,5-a]pyrimidine-6-carboxylate

Cat. No. B5606717
M. Wt: 295.34 g/mol
InChI Key: QGNMNEZNBLYHKV-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of ethyl 7-methyl-2-(4-methylphenyl)pyrazolo[1,5-a]pyrimidine-6-carboxylate involves the reaction of 4-(2-aminothiazol-4-yl)-3-methyl-5-oxo-1-phenyl-2-pyrazoline with arylidene ethyl cyanoacetate, leading to the formation of this compound and its derivatives, which exhibit significant biological activities (Youssef et al., 2013).

Molecular Structure Analysis

Experimental and theoretical studies on the molecular structure of related pyrazolo[1,5-a]pyrimidine derivatives have been conducted to understand their configuration, crystallization behavior, and electronic properties. One such work detailed the synthesis and characterization of a compound with a close structural relationship, providing insights into its optimized structure parameters and electronic properties (Acar et al., 2017).

Chemical Reactions and Properties

This compound undergoes various chemical reactions, leading to the formation of heterocyclic systems with significant biological activities. These reactions include hydrolyzation, cyclization, and interaction with various reagents to form related heterocyclic systems (Youssef et al., 2011).

Physical Properties Analysis

The compound's physical properties, such as solubility, melting point, and crystalline structure, are crucial for its application in chemical synthesis and biological activities. While specific studies on these properties of this compound are scarce, related research on its derivatives provides valuable insights into their behavior and characteristics (Kumar et al., 2018).

properties

IUPAC Name

ethyl 7-methyl-2-(4-methylphenyl)pyrazolo[1,5-a]pyrimidine-6-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H17N3O2/c1-4-22-17(21)14-10-18-16-9-15(19-20(16)12(14)3)13-7-5-11(2)6-8-13/h5-10H,4H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QGNMNEZNBLYHKV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(N2C(=CC(=N2)C3=CC=C(C=C3)C)N=C1)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H17N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

295.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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